molecular formula C9H9N3S B7723364 5-phenyl-6H-1,3,4-thiadiazin-2-amine CAS No. 58954-39-5

5-phenyl-6H-1,3,4-thiadiazin-2-amine

Cat. No. B7723364
CAS RN: 58954-39-5
M. Wt: 191.26 g/mol
InChI Key: SCQDMIFRQDAQPV-UHFFFAOYSA-N
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Description

5-Phenyl-6H-1,3,4-thiadiazin-2-amine is a nitrogen heterocycle that contains one bidentate ligand and two nitrogen atoms . It is also known as 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride with the CAS Number: 74495-44-6 .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-6H-1,3,4-thiadiazin-2-amine is represented by the InChI Code: 1S/C9H9N3S.ClH/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7;/h1-6,11H,(H2,10,12);1H . The molecular weight is 227.72 .


Physical And Chemical Properties Analysis

5-Phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride is a powder with a melting point of 202-207°C . It has a molecular weight of 227.72 .

Scientific Research Applications

Antimicrobial Activity

5-phenyl-6H-1,3,4-thiadiazin-2-amine: and its derivatives have been investigated for their antimicrobial properties. Researchers have synthesized novel compounds and evaluated their effectiveness against bacteria, fungi, and other microorganisms . These studies aim to discover potential agents for combating infections.

Potential Antidepressant Activity

Recent investigations have hinted at a central mechanism of action for substituted thiadiazines, suggesting their potential as antidepressant agents. While more research is needed, these findings open up avenues for developing novel drugs to manage stress-related conditions .

Cytotoxic Effects in Cancer Cells

Certain derivatives of 5-phenyl-6H-1,3,4-thiadiazin-2-amine have exhibited cytotoxic activities. For instance, some compounds inhibit EGFR (epidermal growth factor receptor) and PARP-1 (poly ADP-ribose polymerase 1) pathways, inducing apoptosis in cancer cells . These findings contribute to cancer drug discovery efforts.

Safety and Hazards

The safety information for 5-Phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQDMIFRQDAQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60974450
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine

CAS RN

58954-39-5
Record name 5-Phenyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60974450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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